1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime
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Overview
Description
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a phenyl group attached to a triazole ring, with an oxime functional group at the 4-carbaldehyde position
Mechanism of Action
Target of Action
Triazole compounds, a class to which this compound belongs, are known for their excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
It’s known that the important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially be a part of the interaction of the compound with its targets.
Biochemical Pathways
Triazole compounds are known to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .
Result of Action
1,2,3-triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This suggests that the synthesis environment could potentially influence the properties of the compound.
Preparation Methods
The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime typically involves a multi-step process. One common method includes the following steps:
Formation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation or hydrolysis.
Conversion to oxime: The aldehyde group in 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime can be compared with other triazole derivatives such as:
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the oxime group, which may result in different reactivity and biological activity.
1-ethyl-1H-1,2,4-triazole-5-carbaldehyde: Contains an ethyl group and a different triazole ring structure, leading to distinct chemical properties.
4-phenyl-1H-1,2,3-triazole: Lacks the carbaldehyde and oxime groups, affecting its chemical behavior and applications.
Properties
IUPAC Name |
(NE)-N-[(1-phenyltriazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-7,14H/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCGKTIQIFVNGB-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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